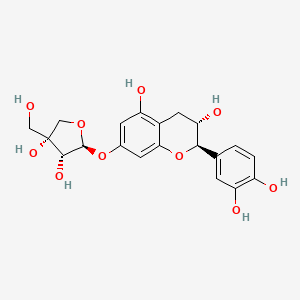![molecular formula C22H18ClN3O3 B2646337 1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 931726-86-2](/img/no-structure.png)
1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound with potential biological applications. This compound belongs to the pyrido[2,3-d]pyrimidine class of compounds, which have been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Pharmaceutical Chemistry
1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is part of a broader class of compounds that play a significant role in pharmaceutical chemistry. Pyrido[2,3-d]pyrimidines, a type of heterocyclic compound, have been extensively researched for their potential applications in pharmaceuticals. These compounds, including variants like 1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have shown a range of activities, such as antibacterial and fungicidal properties (Osyanin et al., 2014).
Nonlinear Optical Properties
The study of novel styryl dyes, which include pyrido[2,3-d]pyrimidine derivatives, reveals their potential in nonlinear optical applications. These materials exhibit notable third-order nonlinear optical properties, which could be harnessed in various technological applications, especially in optical devices (Shettigar et al., 2009).
Synthesis and Bioactivity
The synthesis of novel pyrido[2,3-d]pyrimidine derivatives has been explored for various bioactive properties. For instance, certain derivatives have been studied for their urease inhibition activity, which is relevant in the development of therapeutic agents for diseases related to urease enzyme activity (Rauf et al., 2010). Similarly, other derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Spectral and Computational Exploration
The structural, spectral, and computational aspects of pyrido[2,3-d]pyrimidine derivatives have been extensively studied. Such research provides valuable insights into the electronic structures, vibrational frequencies, and potential chemical reactivity of these compounds (Ashraf et al., 2019).
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been investigated, demonstrating significant variations based on structural diversity. This research is crucial in understanding the biopharmaceutical properties of these compounds, which is essential in drug development (Jatczak et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-chlorobenzaldehyde with 2-methoxybenzylamine to form the corresponding imine. The imine is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to yield the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "2-methoxybenzylamine", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with 2-methoxybenzylamine in the presence of a suitable solvent and a catalyst to form the corresponding imine.", "Step 2: Reaction of the imine with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to yield the final product.", "Step 3: Purification of the product by recrystallization or chromatography." ] } | |
Número CAS |
931726-86-2 |
Nombre del producto |
1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C22H18ClN3O3 |
Peso molecular |
407.85 |
Nombre IUPAC |
1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-19-10-3-2-7-16(19)14-26-21(27)18-9-5-11-24-20(18)25(22(26)28)13-15-6-4-8-17(23)12-15/h2-12H,13-14H2,1H3 |
Clave InChI |
CEYIFFWHBBZCCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-cyano-3-[(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646256.png)
![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646257.png)
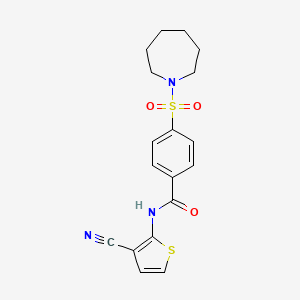
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2646261.png)
![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)
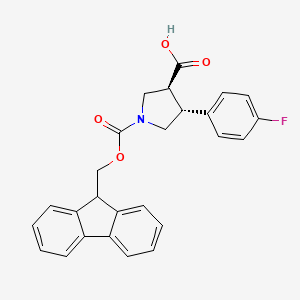

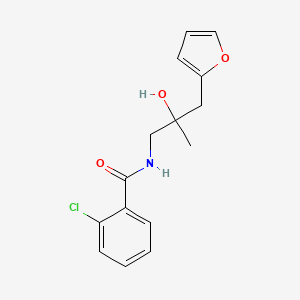

![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)
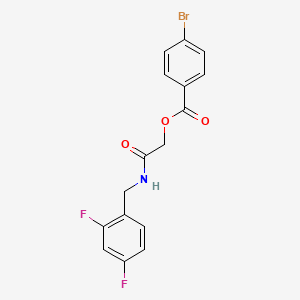
![(3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide](/img/structure/B2646272.png)
